LogP Reduction Relative to 1-tert-Butylpiperazine via Monofluorination of the Neopentyl Group
The target compound bears one CH₂F group in place of a CH₃ group relative to 1-tert-butylpiperazine. Published studies on aryl‑tert‑butyl systems demonstrate that each CH₃ → CH₂F replacement reduces Log P by approximately 0.57 units (derived from a total ΔLog P of –1.7 units for triple‑fluorination to the TFTB group) [1]. Applying this class‑level increment to the measured Log P of 1‑tert‑butylpiperazine (0.96–1.05) yields a predicted Log P of ≈ 0.4–0.5 for the free base of the target compound, representing a reduction of ≈ 0.5–0.6 log units. In contrast, the non‑fluorinated analog 1‑tert‑butylpiperazine retains a Log P of ≈ 1.0, and the linear analog 1‑(2‑fluoroethyl)piperazine drops to Log P ≈ 0.16 but sacrifices steric bulk .
| Evidence Dimension | Predicted lipophilicity (Log P) of free base |
|---|---|
| Target Compound Data | Predicted Log P ≈ 0.4–0.5 (free base; based on ΔLog P of –0.57 per CH₂F substitution applied to 1‑tert‑butylpiperazine baseline) |
| Comparator Or Baseline | 1‑tert‑Butylpiperazine: measured Log P = 0.96–1.05 ; 1‑(2‑Fluoroethyl)piperazine: measured Log P = 0.16 |
| Quantified Difference | ΔLog P ≈ –0.5 to –0.6 relative to 1‑tert‑butylpiperazine; Log P ≈ 0.3–0.4 above 1‑(2‑fluoroethyl)piperazine (reflecting retained steric bulk) |
| Conditions | ACD/LogP predicted values (neutral species); comparison uses published experimental data for analogs; fluorination effect derived from aryl‑tert‑butyl model system (Org. Lett. 2023, N = 6 compounds per substitution class). |
Why This Matters
A Log P reduction of ~0.5 units while preserving steric occupancy directly addresses the metabolic liability and low aqueous solubility associated with the tert‑butyl group, enabling medicinal chemistry teams to procure a building block that balances lipophilicity-driven off‑target binding against the steric requirements of hydrophobic enzyme pockets.
- [1] Zhang, W. et al. Aryl (β,β′,β″‑Trifluoro)‑tert‑butyl: A Candidate Motif for the Discovery of Bioactives. Org. Lett. 2023, 25 (37), 6802–6807. DOI: 10.1021/acs.orglett.3c02236. View Source
